2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to an azetidine ring, which is further substituted with a sulfonyl group attached to a dichloromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Final Coupling: The final step involves coupling the sulfonylated azetidine with the benzimidazole core, often using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The dichloromethylphenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. The sulfonyl group and the benzimidazole core are known to interact with biological targets, potentially leading to inhibitory activity against specific enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be developed as a drug candidate for treating diseases where enzyme inhibition is beneficial, such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzimidazole core can also interact with nucleic acids or proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-((2,4-dichlorophenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole: Lacks the methyl group on the phenyl ring.
2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine core instead of benzimidazole.
Uniqueness
The presence of both the sulfonyl group and the benzimidazole core in 2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole makes it unique. This combination allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-10-6-16(13(19)7-12(10)18)25(23,24)22-8-11(9-22)17-20-14-4-2-3-5-15(14)21-17/h2-7,11H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZZOVXTNZFAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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